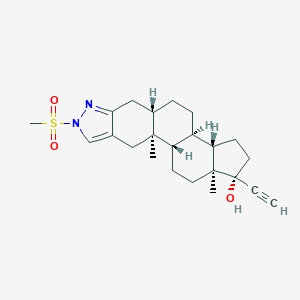

Zanoterone

Description

Structure

3D Structure

Properties

CAS No. |

107000-34-0 |

|---|---|

Molecular Formula |

C23H32N2O3S |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |

InChI |

InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |

InChI Key |

MHDDZDPNIDVLNK-ZGIWMXSJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |

Other CAS No. |

107000-34-0 |

Synonyms |

1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |

Origin of Product |

United States |

Foundational & Exploratory

Zanoterone: A Technical Deep Dive into its Mechanism of Action as an Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanoterone (WIN 49596) is a steroidal antiandrogen that has been investigated for its potential therapeutic applications, notably in benign prostatic hyperplasia (BPH). Its primary mechanism of action lies in its ability to competitively antagonize the androgen receptor (AR), thereby inhibiting the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and androgen-related pathologies.

Introduction

Androgens, the principal male sex hormones, exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling cascade is crucial for the development and maintenance of male characteristics but is also implicated in the pathogenesis of various conditions, including BPH and prostate cancer.

This compound was developed as a therapeutic agent to counteract the effects of excessive androgen signaling. As a steroidal derivative of 5α-dihydroethisterone, its structure is designed to interact with the ligand-binding domain of the androgen receptor, thereby preventing the binding of endogenous androgens.

Molecular Mechanism of Action

This compound functions as a direct, competitive antagonist of the androgen receptor.[1] This antagonism occurs at the ligand-binding domain (LBD) of the AR, where this compound competes with endogenous androgens such as testosterone and DHT. By occupying the LBD, this compound prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, dimerization, and binding to AREs. Consequently, the transcription of androgen-dependent genes is inhibited.

The specificity of this compound has been noted, as it does not appear to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT, nor does it affect aromatase or 3α- or 3β-hydroxysteroid dehydrogenases.[1]

Signaling Pathway

The canonical androgen receptor signaling pathway and the inhibitory action of this compound are depicted below.

Quantitative Analysis of this compound's Activity

The primary quantitative measure of this compound's binding affinity for the androgen receptor is its inhibition constant (Ki). This value reflects the concentration of this compound required to occupy 50% of the androgen receptors in a competitive binding assay.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 2.2 μM | Androgen Receptor | Not Specified | [1] |

Clinical trial data for benign prostatic hyperplasia provides further quantitative insight into the in vivo effects of this compound, although it did not demonstrate a favorable risk-to-benefit profile.[2]

| Parameter | Dosage | Change from Placebo | Significance (p-value) | Reference |

| Maximum Urinary Flow Rate | 200 mg | +1.7 mL/sec | 0.026 | [2] |

| Prostate Specific Antigen (PSA) | Not Specified | Significant Decrease | < 0.05 | [2] |

| Serum Testosterone | Not Specified | Significant Increase | < 0.05 | [2] |

| Serum Estradiol | Not Specified | Significant Increase | < 0.05 | [2] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro and in vivo experimental protocols.

Androgen Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of a compound for the androgen receptor.

Methodology:

-

Receptor Preparation: A source of androgen receptors, such as cytosol preparations from the ventral prostate of castrated rats or purified recombinant human AR, is prepared.

-

Ligand Preparation: A radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is used as the tracer.

-

Competitive Binding: Constant concentrations of the receptor and [³H]-DHT are incubated with varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Receptor-bound and unbound radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models for BPH

Animal models are crucial for evaluating the physiological effects of AR antagonists. The beagle dog is a well-established model for BPH.

Methodology:

-

Animal Model: Aged male beagle dogs, which naturally develop BPH, are used.

-

Treatment: Animals are treated orally with this compound, often in combination with a 5α-reductase inhibitor like finasteride, or placebo for a specified period.

-

Efficacy Assessment: Prostatic size is monitored using techniques like transrectal ultrasonography. At the end of the study, prostate tissue is collected for histomorphological and biochemical analysis (e.g., DNA content, androgen-regulated protein levels).

-

Hormonal Analysis: Serum levels of testosterone, DHT, and other hormones are measured to assess the systemic effects of the treatment.

Structure-Activity Relationship (SAR)

This compound is a steroidal antiandrogen derived from 5α-dihydroethisterone. Its structure is characterized by a pregnane (B1235032) core with a pyrazole (B372694) ring fused at the 2 and 3 positions of the A-ring and a 17α-ethynyl and 17β-hydroxyl group. The antiandrogenic activity is conferred by the specific substitutions on the steroid backbone. While detailed SAR studies specifically on this compound analogues are not widely published, general principles for steroidal antiandrogens apply. The bulky substituent at the 17α position and the modifications to the A-ring are critical for its antagonistic activity, preventing the AR from adopting an active conformation upon binding.

Conclusion

This compound exemplifies the targeted approach of androgen receptor antagonism for the treatment of androgen-dependent conditions. Its mechanism of action is centered on the competitive inhibition of androgen binding to the AR, leading to the suppression of downstream signaling pathways. While clinical development did not proceed due to an unfavorable risk-benefit profile in BPH trials, the study of this compound has contributed to the understanding of steroidal antiandrogen pharmacology and the intricate role of the androgen receptor in health and disease. The technical details provided in this guide offer a foundational understanding for researchers and professionals dedicated to the development of novel therapeutics targeting the androgen receptor.

References

- 1. Discovery and structure-activity relationships of new steroidal compounds bearing a carboxy-terminal side chain as androgen receptor pure antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]

Zanoterone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (developmental code name WIN 49596) is a potent, orally active, steroidal antiandrogen.[1] It functions as a competitive antagonist of the androgen receptor (AR), thereby blocking the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Developed by Sterling Winthrop, this compound was primarily investigated for the treatment of benign prostatic hyperplasia (BPH).[1] Despite showing antiandrogenic activity, its clinical development was halted during Phase II trials due to insufficient efficacy and a notable incidence of side effects, including gynecomastia and breast pain.[1] This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.

Discovery and Lead Optimization

The development of this compound emerged from structure-activity relationship (SAR) studies of steroidal pyrazoles aimed at identifying potent and selective antiandrogens. The foundational structure was derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone).[1]

The lead optimization process focused on modifying the steroidal backbone to achieve high-affinity binding to the androgen receptor while eliminating androgenic (agonist) activity. A key discovery was that the introduction of an alkylsulfonyl group at the N-1' position of the pyrazole (B372694) ring fused to the steroid's A-ring conferred purely antiandrogenic properties. The parent steroidal pyrazole, lacking this substitution, exhibited both androgenic and antiandrogenic activities.

Further SAR studies revealed that the combination of a methylsulfonyl group at the N-1' position and a C-17 alpha-substituent was optimal for in vitro androgen receptor binding, in vivo antiandrogenic potency, and the absence of androgenic effects. This strategic molecular modification led to the selection of this compound as a clinical candidate.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound (WIN 49596) is not publicly available and is likely proprietary. However, based on the general synthesis of steroidal pyrazoles, a plausible synthetic route can be outlined. The core of the synthesis involves the construction of the pyrazole ring onto the steroid's A-ring.

A likely starting material would be a pregnenolone (B344588) derivative, which would undergo a series of reactions to introduce the necessary functional groups for pyrazole ring formation. This typically involves the creation of a β-ketoester or a related 1,3-dicarbonyl equivalent at the C2 and C3 positions of the steroid. This intermediate can then be cyclized with a substituted hydrazine, in this case, methylsulfonylhydrazine, to form the N-1'-methylsulfonyl pyrazole ring. The subsequent steps would involve modifications at the C-17 position to introduce the α-ethynyl and hydroxyl groups.

Mechanism of Action

This compound exerts its antiandrogenic effects by acting as a direct and competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone and DHT.[1] This antagonism inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes.

The key steps in this compound's mechanism of action are:

-

Competitive Binding: this compound competes with androgens for binding to the cytosolic androgen receptor.

-

Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the receptor's translocation from the cytoplasm to the nucleus.

-

Blockade of Gene Transcription: The this compound-AR complex is unable to bind effectively to androgen response elements (AREs) on DNA, thus inhibiting the transcription of androgen-dependent genes that are involved in prostate growth and other androgenic processes.

A study on the mechanism of action of WIN 49596 demonstrated that it inhibited the uptake of [3H]testosterone and the testosterone-induced nuclear accumulation of the androgen receptor in the rat ventral prostate.

Figure 1: Simplified signaling pathway of this compound's antagonism of the androgen receptor.

Pharmacological Profile

Pharmacodynamics

This compound is a selective antiandrogen. In vitro studies have shown that it does not bind to rat cytosolic uterine estrogen or progesterone (B1679170) receptors, nor to thymus glucocorticoid receptors at concentrations as high as 10 μM. Furthermore, it does not inhibit key enzymes in steroidogenesis, such as 5α-reductase, aromatase, or 3α/3β-hydroxysteroid dehydrogenases, at concentrations up to 10 μM.

In vivo, this compound has demonstrated efficacy in animal models. In castrated, immature male rats, it inhibited testosterone propionate-induced increases in ventral prostate weight with an ED50 of 15 mg/kg when administered orally. In a study with intact male dogs, daily oral treatment with 10 mg/kg of this compound for 16 weeks reduced the size of the prostate.

In human clinical trials for BPH, this compound (100-800 mg) led to a significant increase in serum testosterone and estradiol (B170435) concentrations compared to placebo. This is a predictable consequence of androgen receptor blockade at the hypothalamic-pituitary level, which disrupts the negative feedback loop and leads to increased luteinizing hormone (LH) secretion and subsequent gonadal stimulation.

| Parameter | Value | Species/System |

| Androgen Receptor Binding (Ki) | 2.2 μM | Rat Ventral Prostate |

| Estrogen Receptor Binding | No binding up to 10 μM | Rat Uterine Cytosol |

| Progesterone Receptor Binding | No binding up to 10 μM | Rat Uterine Cytosol |

| Glucocorticoid Receptor Binding | No binding up to 10 μM | Rat Thymus Cytosol |

| In Vivo Potency (ED50) | 15 mg/kg (p.o.) | Rat (inhibition of prostate weight gain) |

| Table 1: In Vitro and In Vivo Pharmacodynamic Data for this compound. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, t1/2, and AUC, are not widely available in the public literature. This is common for compounds whose clinical development was discontinued. As a steroidal compound intended for oral administration, it was likely designed for adequate oral bioavailability. Steroidal drugs often undergo significant first-pass metabolism in the liver, and structural modifications are typically made to improve their metabolic stability and oral absorption.[2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a compound like this compound to the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Materials:

-

Rat ventral prostate cytosol (as a source of androgen receptor) or recombinant human androgen receptor.

-

Radiolabeled ligand: [3H]-R1881 (Methyltrienolone).

-

Unlabeled R1881 (for determining non-specific binding).

-

Test compound: this compound.

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Dextran-coated charcoal suspension.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer. Prepare the cytosol or recombinant receptor solution in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-R1881 (typically at a concentration close to its Kd), and varying concentrations of this compound. Include control tubes with buffer only (total binding) and a high concentration of unlabeled R1881 (non-specific binding).

-

Incubation: Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for an androgen receptor competitive binding assay.

Clinical Development and Discontinuation

This compound was advanced into clinical trials for the treatment of BPH. A notable Phase II study involving 463 patients evaluated doses from 100 to 800 mg against a placebo for 6 months. The study's endpoints included maximum urinary flow rate, AUA symptom index, and prostate volume.

While there were some improvements in the maximum urinary flow rate (a 2- to 3-fold increase over placebo, with the 200 mg dose reaching statistical significance), there were no significant differences in the symptom index or prostate volume between the this compound and placebo groups.[3]

A significant concern was the side effect profile. The incidence of breast pain and gynecomastia was significantly higher in the this compound-treated groups compared to placebo.[3] These side effects are consistent with the observed increases in serum estradiol levels, a consequence of the peripheral aromatization of the increased levels of testosterone. Ultimately, it was concluded that this compound did not possess a favorable risk-to-benefit profile for the treatment of BPH, leading to the discontinuation of its development.[3]

Conclusion

This compound is a well-characterized steroidal antiandrogen that demonstrates high selectivity for the androgen receptor. Its discovery was a result of targeted medicinal chemistry efforts to separate antiandrogenic from androgenic effects in a steroidal scaffold. While it showed promise in preclinical models, its clinical development for BPH was unsuccessful due to a combination of insufficient efficacy and an unfavorable side effect profile related to its mechanism of action. The story of this compound highlights the challenges in developing hormonal therapies and the importance of balancing on-target efficacy with systemic endocrine side effects. The data and knowledge gained from its development, however, remain valuable for the ongoing design and discovery of new modulators of the androgen receptor.

References

Zanoterone (WIN 49596): A Technical and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone, also known as WIN 49596, is a steroidal antiandrogen that was developed for the treatment of benign prostatic hyperplasia (BPH). As a competitive antagonist of the androgen receptor (AR), this compound was designed to block the effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) on prostate tissue, thereby reducing prostate volume and alleviating the symptoms of BPH. Despite promising preclinical data, this compound's clinical development was ultimately halted due to insufficient efficacy and an unfavorable side effect profile. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the reasons for its discontinuation.

Mechanism of Action

This compound is a potent, orally active, and competitive antagonist of the androgen receptor.[1] Its mechanism of action involves binding to the AR and preventing the binding of endogenous androgens like testosterone and DHT. This blockade of the androgen receptor inhibits the downstream signaling pathways that lead to the growth and proliferation of prostate cells.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues. The signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm, which leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for cell growth and survival. This compound competitively inhibits the initial step of this pathway.

Preclinical Development

In Vitro Studies

This compound's interaction with the androgen receptor and other steroid hormone receptors was characterized through a series of in vitro assays.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition Profile of this compound

| Parameter | Assay Details | Result | Reference |

| Androgen Receptor Binding | Competitive binding assay using rat ventral prostate cytosol | Ki = 2.2 ± 0.4 μM | [1] |

| Relative Binding Affinity (RBA) | Compared to a standard androgen (e.g., R1881) | 2.2% (1-hour incubation), 0.05% (18-hour incubation) | [1] |

| Other Steroid Receptor Binding | Competitive binding assays for estrogen, progesterone, and glucocorticoid receptors | No binding detected | [1] |

| 5α-Reductase Inhibition | In vitro enzyme activity assay using rat ventral prostate homogenates | No inhibition at concentrations up to 10 μM | [1] |

| Aromatase Inhibition | In vitro enzyme activity assay using human placental microsomes | No inhibition at concentrations up to 10 μM | [1] |

-

Androgen Receptor Competitive Binding Assay:

-

Preparation of Cytosol: Ventral prostates from castrated male Sprague-Dawley rats were homogenized in a buffer containing protease inhibitors. The homogenate was centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Binding Assay: Aliquots of the cytosol were incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of this compound or a reference compound.

-

Separation and Counting: After incubation, bound and free radioligand were separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal. The amount of bound radioactivity was then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

-

-

In Vitro 5α-Reductase Inhibition Assay:

-

Enzyme Preparation: Microsomes containing 5α-reductase were prepared from the ventral prostates of male rats.

-

Enzyme Reaction: The microsomal preparation was incubated with radiolabeled testosterone, NADPH as a cofactor, and varying concentrations of this compound or a known inhibitor (e.g., finasteride).

-

Product Separation and Quantification: The reaction products (testosterone and DHT) were extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the DHT product was measured to determine the rate of enzyme activity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated, and the IC50 value was determined.

-

In Vivo Studies

Preclinical in vivo studies were conducted in rats and dogs to evaluate the antiandrogenic activity, efficacy, and safety of this compound.

Table 2: Summary of Key In Vivo Preclinical Findings for this compound

| Species | Study Design | Key Findings | Reference |

| Rat | Orally administered to castrated, testosterone-supplemented rats | - Inhibited the uptake of [³H]testosterone in the ventral prostate.- Prevented testosterone-induced nuclear accumulation of the androgen receptor. | [1] |

| Dog (Beagle) | Daily oral treatment for 16 weeks in intact male dogs (10 mg/kg/day) | - Reduced prostate size.- Induced mild to moderate glandular atrophy of the prostate.- Increased serum testosterone concentrations approximately 3-fold.- No significant effects on testicular weight, spermatogenesis, or serum LH levels. |

-

Rat Model of Androgen Action:

-

Animal Model: Male Sprague-Dawley rats were castrated to deplete endogenous androgens.

-

Treatment: Animals were treated with testosterone to stimulate androgen-dependent tissues. Concurrently, different doses of this compound or a vehicle control were administered orally.

-

Endpoint Measurement: After a defined treatment period, tissues such as the ventral prostate and seminal vesicles were collected and weighed. For mechanistic studies, the uptake of radiolabeled testosterone or the nuclear localization of the androgen receptor could be assessed.

-

-

Dog Model of Benign Prostatic Hyperplasia:

-

Animal Model: Intact adult male beagle dogs were used, as they naturally develop BPH.

-

Treatment: this compound was administered orally on a daily basis for an extended period (e.g., 16 weeks). A control group received a placebo.

-

Endpoint Measurement: Prostate size was monitored throughout the study using methods like transrectal ultrasonography. At the end of the study, prostates were collected for histological examination. Blood samples were taken periodically to measure serum levels of testosterone, DHT, and luteinizing hormone (LH).

-

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of BPH in men.

Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in men with BPH.

Table 3: Key Results of the Phase II Clinical Trial of this compound in Men with BPH

| Parameter | Placebo | This compound 100 mg | This compound 200 mg | This compound 400 mg | This compound 800 mg |

| Number of Patients | ~92 | ~93 | ~93 | ~93 | ~92 |

| Change in Max. Urinary Flow Rate (ml/sec) | +0.8 | +1.4 | +1.7 | +1.6 | +1.5 |

| Change in AUA Symptom Score | -1.8 | -2.1 | -2.4 | -2.2 | -2.5 |

| Change in Prostate Volume (cm³) | -0.6 | -0.1 | -0.7 | -0.4 | -1.1 |

| Change in PSA (ng/ml) | +0.2 | -0.5 | -0.6 | -0.7 | -0.8 |

| Change in Testosterone (%) | +5 | +30 | +45 | +50 | +60 |

| Change in Estradiol (B170435) (%) | +8 | +25 | +35 | +40 | +50 * |

| Incidence of Breast Pain (%) | 2 | 10 | 15 | 18 | 20 |

| Incidence of Gynecomastia (%) | 1 | 5 | 8 | 12 | 15 |

*Statistically significant change from baseline (p < 0.05)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 463 men with symptomatic BPH.

-

Intervention: Patients received either placebo or this compound at doses of 100, 200, 400, or 800 mg daily for 6 months.

-

Primary Endpoints:

-

Change in maximum urinary flow rate.

-

Change in American Urological Association (AUA) symptom index.

-

-

Secondary Endpoints:

-

Change in prostate volume.

-

Change in serum prostate-specific antigen (PSA) levels.

-

Changes in serum sex steroid concentrations (testosterone and estradiol).

-

Incidence of adverse events.

-

Discontinuation of Development

The development of this compound was discontinued (B1498344) due to a combination of factors observed in the Phase II clinical trial:

-

Lack of Robust Efficacy: While there was a statistically significant improvement in maximum urinary flow rate at the 200 mg dose, the overall improvements in urinary symptoms and the reduction in prostate volume were not statistically significant compared to placebo.[1]

-

Unfavorable Side Effect Profile: Treatment with this compound led to a significant increase in the incidence of breast pain and gynecomastia, which are common side effects of antiandrogen therapy due to the resulting hormonal imbalance (increased testosterone being converted to estradiol via aromatase).[1]

-

Hormonal Disturbances: this compound caused a dose-dependent increase in serum testosterone and estradiol levels. While the decrease in PSA was a desired effect, the significant elevation of sex hormones contributed to the adverse events.

Developmental Workflow

The developmental history of this compound followed a typical path for a pharmaceutical agent, from preclinical discovery to clinical evaluation and eventual termination.

Conclusion

This compound (WIN 49596) represents a case study in the challenges of developing therapies for BPH that target the androgen receptor. While it demonstrated the expected mechanism of action in preclinical studies, its clinical performance was hampered by a lack of compelling efficacy and the emergence of mechanism-based side effects. The significant increase in testosterone and estradiol levels, a consequence of blocking the androgen receptor's negative feedback on the hypothalamic-pituitary-gonadal axis, ultimately led to an unacceptable risk-to-benefit profile. The developmental history of this compound underscores the importance of achieving a delicate balance between target engagement, clinical efficacy, and managing the systemic hormonal consequences of endocrine-targeted therapies.

References

Zanoterone for Benign Prostatic Hyperplasia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal androgen receptor antagonist that was investigated for the treatment of benign prostatic hyperplasia (BPH). As a competitive inhibitor of the androgen receptor (AR), this compound was developed to block the downstream signaling pathways activated by androgens, which are known to play a crucial role in the pathophysiology of BPH. Despite initial preclinical promise, clinical trials in the 1990s revealed an unfavorable risk-to-benefit profile, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the available research on this compound for BPH, focusing on its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. In the prostate, the binding of androgens, primarily dihydrotestosterone (B1667394) (DHT), to the AR triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes. This process initiates the transcription of genes involved in prostate cell growth and survival.

This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, theoretically leading to a reduction in prostate cell proliferation and an improvement in BPH symptoms. Preclinical studies indicated that this compound possesses a binding affinity (Ki) of 2.2 μM for the androgen receptor.[1] It is noteworthy that this compound does not inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT.[1]

Signaling Pathway

Clinical Research

A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in men with BPH.[2]

Experimental Protocol

Study Design: The study was a randomized, double-blind, placebo-controlled trial involving 463 men with BPH.[2] Patients were randomized to receive placebo or this compound at doses of 100 mg, 200 mg, 400 mg, or 800 mg daily for 6 months.[2]

Inclusion Criteria: While the full inclusion and exclusion criteria are not detailed in the primary publication, patients were men with a diagnosis of benign prostatic hyperplasia.

Efficacy Endpoints:

-

Maximum Urinary Flow Rate (Qmax): Measured using standard uroflowmetry.

-

American Urological Association (AUA) Symptom Index: A patient-reported questionnaire to assess the severity of BPH symptoms. The specific version of the AUA symptom score used is not specified in the available literature.

-

Prostate Volume: The method for prostate volume measurement is not explicitly stated, but was likely transrectal ultrasonography (TRUS) with volume calculation using the ellipsoid formula (Volume = length × width × height × π/6), a standard method at the time.

-

Prostate-Specific Antigen (PSA): Serum PSA levels were measured.

-

Sex Steroid Concentrations: Serum levels of testosterone and estradiol (B170435) were monitored.

Safety Assessments: Adverse events were recorded throughout the study, with a particular focus on gynecomastia and breast pain.

Clinical Trial Workflow

Efficacy and Safety Data

Detailed quantitative results from the clinical trial are not fully available in the published literature. The following tables summarize the reported findings.

Table 1: Efficacy of this compound in Benign Prostatic Hyperplasia

| Endpoint | Placebo | This compound 100 mg | This compound 200 mg | This compound 400 mg | This compound 800 mg |

| Change in Maximum Urinary Flow Rate (mL/s) | Data not available | Data not available | 1.7 (p = 0.026) | Data not available | Data not available |

| Change in AUA Symptom Index | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo |

| Change in Prostate Volume | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo | No statistically significant difference compared to placebo |

| Change in Prostate-Specific Antigen (PSA) | Data not available | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo | Statistically significant decrease compared to placebo |

Note: The mean increases in maximum urinary flow rate for the this compound groups were reported to be 2- to 3-fold over placebo, but specific values were not provided for all groups.[2]

Table 2: Safety Profile of this compound in Benign Prostatic Hyperplasia

| Adverse Event | Placebo | This compound (All Doses) |

| Breast Pain | Incidence not specified | Statistically significant increase compared to placebo |

| Gynecomastia | Incidence not specified | Statistically significant increase compared to placebo |

| Change in Serum Testosterone | No significant change | Statistically significant increase compared to placebo |

| Change in Serum Estradiol | No significant change | Statistically significant increase compared to placebo |

Preclinical Research

A study in beagle dogs investigated the effects of this compound alone and in combination with the 5α-reductase inhibitor, finasteride (B1672673).[3]

Experimental Protocol

Animal Model: Intact male beagle dogs.

Treatment Groups:

-

This compound alone (10 mg/kg/day, oral)

-

Finasteride alone (1.0 mg/kg/day, oral)

-

Combination of this compound and finasteride

-

Control (intact)

-

Castrated controls

Duration: 16 weeks.

Endpoints:

-

Prostate size (measured by transrectal ultrasonography)

-

Prostate histomorphology

-

Prostatic DNA and arginine esterase levels

-

Testicular weight and histomorphology

-

Serum testosterone and luteinizing hormone (LH) levels

-

Spermatogenesis

Preclinical Findings

This compound alone reduced prostate size, induced glandular atrophy, and decreased prostatic DNA and arginine esterase levels.[3] These effects were more pronounced with the combination therapy of this compound and finasteride, which produced results similar to castration.[3] Notably, this compound treatment led to an approximately 3-fold increase in serum testosterone levels.[3]

Discussion and Conclusion

The clinical development of this compound for benign prostatic hyperplasia was halted due to a lack of significant clinical efficacy and an unfavorable safety profile.[1][2] While the 200 mg dose showed a statistically significant improvement in maximum urinary flow rate, there was no corresponding improvement in patient-reported symptoms (AUA symptom index) or a reduction in prostate volume.[2]

The significant increase in serum testosterone and estradiol levels is a key concern. This hormonal alteration is likely a consequence of the androgen receptor blockade, which disrupts the negative feedback loop of the hypothalamic-pituitary-gonadal axis. The elevated estrogen levels are the probable cause of the observed breast pain and gynecomastia.[2]

For drug development professionals, the case of this compound underscores the importance of a favorable risk-to-benefit ratio. Even with a clear mechanism of action and some evidence of target engagement (e.g., PSA reduction), the lack of robust clinical benefit coupled with significant side effects rendered the drug unsuitable for further development in this indication.

Data Gaps: It is important to note that detailed quantitative data from the pivotal clinical trial, as well as comprehensive human pharmacokinetic and preclinical toxicology data, are not publicly available. This limits a complete retrospective analysis of this compound's development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of combination treatment with this compound (WIN 49596), a steroidal androgen receptor antagonist, and finasteride (MK-906), a steroidal 5 alpha-reductase inhibitor, on the prostate and testes of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Zanoterone as a Potential Inducer of Cytochrome P450 3A4: A Technical Guide

Affiliation: Google Research

Abstract

Zanoterone (WIN-49596), a steroidal antiandrogen, has demonstrated the potential to induce cytochrome P450 3A (CYP3A) enzymes in preclinical studies. This technical guide provides an in-depth overview of the existing evidence for this compound's effects on CYP3A, primarily derived from animal models, and outlines the probable molecular mechanism involving the Pregnane X Receptor (PXR). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for assessing CYP3A4 induction, and visualizations of the pertinent biological pathways and experimental workflows. While clinical data on this compound's inductive effects in humans are not publicly available, this guide serves as a comprehensive resource for understanding its potential for drug-drug interactions and for designing future investigational studies.

Introduction

This compound is a steroidal compound that acts as an antagonist to the androgen receptor.[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH); however, its development was not pursued due to insufficient efficacy and an unfavorable side-effect profile in Phase II clinical trials.[1][2]

Beyond its primary pharmacology, preclinical evidence indicates that this compound can induce the expression of cytochrome P450 3A enzymes.[3] The CYP3A subfamily, with CYP3A4 being the most prominent member in humans, is responsible for the metabolism of approximately 50% of clinically used drugs.[4] Induction of CYP3A4 can lead to accelerated clearance of co-administered drugs, potentially reducing their therapeutic efficacy. Therefore, understanding the inductive potential of any new chemical entity is a critical aspect of drug development.

This guide summarizes the key findings from a pivotal preclinical study on this compound's induction of CYP3A and provides detailed methodologies for the types of in vitro assays that are essential for confirming and characterizing this effect, particularly in a human context.

Quantitative Data on CYP3A Induction by this compound in Rats

A study by Rankin et al. (1996) in male and female rats provides the primary evidence for this compound's inductive effect on the CYP3A subfamily. The key quantitative findings from this study are summarized below.

Table 1: Effect of this compound on Hepatic 6β-Hydroxytestosterone (6β-OHT) Activity in Rats

| Sex | Treatment Group | Fold Increase in 6β-OHT Activity (vs. Control) |

| Male | This compound (High Dose) | Up to 5.2-fold[3] |

| Female | This compound (High Dose) | Up to 13.9-fold[3] |

| Male | Phenobarbital | ≤ 3-fold[3] |

| Female | Phenobarbital | ≤ 3-fold[3] |

| Male | β-Naphthoflavone | ≤ 3-fold[3] |

| Female | β-Naphthoflavone | ≤ 3-fold[3] |

6β-hydroxytestosterone formation is a specific marker of CYP3A activity.

Table 2: Effect of this compound on Hepatic CYP3A Protein Levels in Rats

| Sex | Treatment Group | Fold Increase in CYP3A Protein Levels (vs. Control) |

| Male | This compound | 3 to 4-fold[3] |

| Female | This compound | 3 to 4-fold[3] |

Proposed Mechanism of CYP3A4 Induction

The induction of CYP3A4 by a wide range of xenobiotics is predominantly mediated by the Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestine. While direct evidence of this compound binding to and activating PXR is not available, its steroidal structure and the observed induction of CYP3A in rats strongly suggest this as the likely mechanism.

The proposed signaling pathway is as follows:

-

Ligand Binding: this compound, being lipophilic, enters the hepatocyte.

-

PXR Activation: Inside the cell, this compound binds to the ligand-binding domain of PXR.

-

Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation and DNA Binding: The PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.

-

Gene Transcription: This binding event recruits coactivators and initiates the transcription of the CYP3A4 gene, leading to increased mRNA and subsequent protein synthesis.

-

Increased Metabolism: The elevated levels of CYP3A4 enzyme result in an increased metabolic capacity for its substrate drugs.

Experimental Protocols

This section details the methodologies for key experiments that would be conducted to definitively establish and characterize this compound as a CYP3A4 inducer, particularly in a human context.

In Vivo Study of CYP3A Induction in Rats (Adapted from Rankin et al., 1996)

This protocol describes the foundational experiment that provided the initial evidence for this compound's inductive properties.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of various static and dynamic modeling methods to predict clinical CYP3A induction using in vitro CYP3A4 mRNA induction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data on Zanoterone: A Technical Overview

Disclaimer: Publicly available information on the early-phase clinical development of Zanoterone is scarce. Development of this compound was discontinued (B1498344) after Phase II trials due to a lack of sufficient efficacy and an unfavorable side effect profile.[1] This guide provides a comprehensive summary of the available clinical data, primarily from a significant Phase II study, and contextualizes it with generalized representations of early-phase trial design and the drug's mechanism of action. No dedicated Phase I trial results, such as detailed pharmacokinetics in healthy volunteers, are publicly accessible.

Introduction to this compound

This compound (WIN-49596) is a steroidal antiandrogen that was investigated for the treatment of benign prostatic hyperplasia (BPH).[1] As an antagonist of the androgen receptor (AR), its mechanism of action involves blocking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Despite showing some activity, its clinical development was halted, and it was never marketed.[1]

Clinical Efficacy Data (Phase II)

The primary source of clinical data for this compound comes from a multicenter, randomized, placebo-controlled Phase II study involving 463 men with BPH. The study evaluated oral doses of 100 mg, 200 mg, 400 mg, and 800 mg administered for 6 months.[2]

Table 1: Efficacy Outcomes of this compound in BPH After 6 Months of Treatment [2]

| Outcome Measure | Placebo | 100 mg this compound | 200 mg this compound | 400 mg this compound | 800 mg this compound |

| Mean Increase in Maximum Urinary Flow Rate (ml/sec) | ~0.5-0.8 (estimated) | ~2-3 fold over placebo | 1.7 (p=0.026) | ~2-3 fold over placebo | ~2-3 fold over placebo |

| Change in AUA Symptom Index | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |

| Change in Prostate Volume | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |

| Change in Prostate-Specific Antigen (PSA) Levels | Not specified | Significant decrease | Significant decrease | Significant decrease | Significant decrease |

Note: The original publication states that mean increases in maximum urinary flow rate were 2- to 3-fold over placebo for the this compound groups, with only the 200 mg group reaching statistical significance.[2]

Safety and Tolerability Data (Phase II)

The same Phase II study in BPH patients provides the main body of safety data for this compound.[2]

Table 2: Key Safety Findings and Adverse Events for this compound in BPH [2]

| Parameter | Observation in this compound Groups vs. Placebo |

| Gynecomastia | Significantly increased incidence |

| Breast Pain | Significantly increased incidence |

| Serum Estradiol (B170435) | Significantly increased concentrations |

| Serum Testosterone | Significantly increased concentrations |

Experimental Protocols

Protocol for the Phase II Study in Benign Prostatic Hyperplasia[2]

-

Study Design: A multicenter, randomized, placebo-controlled trial.

-

Patient Population: 463 men with a diagnosis of benign prostatic hyperplasia.

-

Treatment Arms:

-

Placebo

-

This compound 100 mg

-

This compound 200 mg

-

This compound 400 mg

-

This compound 800 mg

-

-

Duration of Treatment: 6 months.

-

Primary Endpoints:

-

Maximum urinary flow rate.

-

American Urological Association (AUA) symptom index.

-

Prostate volume.

-

-

Secondary Endpoints:

-

Prostate-specific antigen (PSA) levels.

-

Serum sex steroid concentrations (testosterone, estradiol).

-

Generalized Protocol for a Phase I Dose-Escalation Study

While no specific Phase I protocol for this compound is available, a typical study would follow the workflow illustrated below. The primary objectives of such a study are to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the investigational drug in humans.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist to the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone and DHT. This blockade inhibits the subsequent translocation of the receptor to the nucleus and the transcription of androgen-dependent genes. The significant increases in testosterone and estradiol observed in the clinical trial are likely due to the blockade of AR-mediated negative feedback on the hypothalamic-pituitary-gonadal axis.[2]

Conclusion

References

Methodological & Application

Zanoterone Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zanoterone dosage and administration for in vivo animal studies, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the reported effective dosages of this compound in different animal models. This information is critical for dose selection in future preclinical studies.

| Animal Model | Dosage | Route of Administration | Study Duration | Key Findings |

| Beagle Dog (Intact Male) | 10 mg/kg/day | Oral | 16 weeks | Reduced prostate size and glandular atrophy.[1] |

| Rat (Castrated, Immature Male) | 15 mg/kg | Oral | Not Specified | ED50 for inhibiting testosterone (B1683101) propionate-induced increase in ventral prostate weight. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols derived from the available literature for the administration of this compound.

Protocol 1: Oral Administration in Beagle Dogs

This protocol is based on a study investigating the effect of this compound on the prostate in intact male beagle dogs.[1]

1. Animal Model:

-

Species: Beagle dog

-

Sex: Male (intact)

-

Health Status: Healthy, purpose-bred for research.

2. Drug Formulation:

-

Compound: this compound (WIN 49596)

-

Dosage: 10 mg/kg of body weight.

-

Vehicle: While the specific vehicle was not detailed in the primary study, a common and appropriate vehicle for oral administration of steroidal compounds in dogs is a suspension in 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily.

-

Preparation:

-

Calculate the total amount of this compound required based on the body weight of the dog and the 10 mg/kg dosage.

-

Weigh the appropriate amount of this compound powder.

-

Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

-

Gradually add the remaining volume of the methylcellulose solution while stirring continuously to ensure a uniform suspension.

-

3. Administration:

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Procedure:

-

Gently restrain the dog.

-

Measure the calculated volume of the this compound suspension into a syringe fitted with a gavage tube of appropriate length and diameter for the size of the dog.

-

Carefully insert the gavage tube into the esophagus and deliver the dose.

-

Observe the animal briefly after administration to ensure the entire dose was swallowed.

-

4. Study Duration:

-

The study was conducted for 16 consecutive weeks.[1]

Protocol 2: Oral Administration in Rats

This protocol is designed based on the reported ED50 for this compound in a rat model of testosterone-induced prostate growth.

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Male (immature and castrated)

-

Procedure: Castration should be performed at a specified age (e.g., 21-25 days) and animals should be allowed to recover before the start of the experiment.

2. Drug Formulation:

-

Compound: this compound (WIN 49596)

-

Dosage: An effective dose (ED50) was found to be 15 mg/kg. Dose-response studies may require a range of doses (e.g., 5, 15, 50 mg/kg).

-

Vehicle: A common vehicle for oral administration of hydrophobic compounds in rats is a solution or suspension in corn oil or a mixture of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% saline. The formulation should be prepared fresh before each administration.

-

Preparation:

-

Calculate the required amount of this compound for each dose group based on the average body weight of the rats.

-

Dissolve or suspend the weighed this compound powder in the chosen vehicle. Sonication may be used to aid dissolution or create a fine suspension.

-

3. Administration:

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Procedure:

-

Gently restrain the rat.

-

Use a syringe with a ball-tipped gavage needle appropriate for the size of the rat.

-

Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation.

-

4. Co-administration with Testosterone Propionate (B1217596):

-

To induce prostate growth, testosterone propionate is typically administered subcutaneously at a specified dose (e.g., 0.2-0.5 mg/rat/day) for the duration of the study. This compound is administered orally to counteract the effects of the testosterone.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor (AR). In normal androgen signaling, testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT), which binds to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes that regulate cell growth, proliferation, and survival.

This compound disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens like DHT, thereby inhibiting the conformational changes required for AR activation and its subsequent nuclear translocation. As a result, the transcription of androgen-dependent genes is suppressed.

Caption: Mechanism of this compound as an Androgen Receptor Antagonist.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a prostate cancer xenograft model.

Caption: Workflow for a this compound In Vivo Efficacy Study.

References

Application Notes and Protocols: Zanoterone in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). While initially investigated for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action holds potential for research in androgen-dependent prostate cancer.[1][2] The androgen receptor is a critical driver of prostate cancer progression, making it a key therapeutic target.[3][4] this compound functions by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR. This inhibition prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that promote tumor cell growth and survival.[3][5]

These application notes provide a framework for investigating the effects of this compound on various prostate cancer cell lines. The protocols outlined below are standard methodologies for characterizing the in vitro activity of androgen receptor antagonists.

Data Presentation: Representative In Vitro Activity

Due to the limited publicly available data on this compound's specific activity in prostate cancer cell lines, the following tables present representative quantitative data based on the known effects of other steroidal antiandrogens. These values should be considered illustrative and would need to be confirmed experimentally for this compound.

Table 1: Representative In Vitro Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines

| Cell Line | AR Status | Representative IC50 (µM) for Cell Viability (72h treatment) | Notes |

| LNCaP | AR-positive (mutated T877A), Androgen-sensitive | 5 - 15 | Commonly used androgen-responsive cell line.[6][7][8] |

| VCaP | AR-amplified, Androgen-sensitive | 1 - 10 | Expresses high levels of wild-type AR. |

| 22Rv1 | AR-positive, expresses AR-V7 splice variant | 10 - 25 | Model for castration-resistant prostate cancer (CRPC). |

| PC-3 | AR-negative/low | > 50 | Typically used as a negative control for AR-targeted therapies.[9] |

| DU-145 | AR-negative/low | > 50 | Androgen-insensitive cell line, serves as a negative control.[10][11] |

Table 2: Representative Effect of this compound on Androgen-Regulated Gene Expression in LNCaP Cells

| Treatment Condition (24h) | Relative PSA mRNA Expression (fold change vs. Vehicle) | Relative TMPRSS2 mRNA Expression (fold change vs. Vehicle) |

| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 |

| DHT (10 nM) | 8.0 - 12.0 | 6.0 - 10.0 |

| This compound (10 µM) | 0.8 - 1.2 | 0.9 - 1.3 |

| DHT (10 nM) + this compound (10 µM) | 1.5 - 2.5 | 1.2 - 2.0 |

Mandatory Visualizations

References

- 1. Antiandrogens Act as Selective Androgen Receptor Modulators at the Proteome Level in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic growth inhibition of PC3 prostate cancer cells with low-dose combinations of simvastatin and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]

- 11. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Characterization of Zanoterone in Androgen Receptor Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a crucial mediator of androgen signaling and a primary therapeutic target in prostate cancer.[1] Reporter gene assays offer a robust and sensitive method to quantify the transcriptional activity of the AR in response to potential agonists or antagonists.[2] These assays typically employ a reporter construct where a luciferase or other reporter gene is under the transcriptional control of androgen response elements (AREs).[3] When an activated AR binds to these AREs, it drives the expression of the reporter gene, which can be easily quantified.[4]

Zanoterone (WIN 49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[3][5] It blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the androgen signaling pathway.[5] This document provides detailed protocols and application notes for utilizing androgen receptor reporter assays to characterize the antagonist activity of this compound.

Principle of the Assay

The AR reporter assay is a cell-based method to screen for compounds that modulate AR activity. The fundamental principle involves the use of mammalian cells engineered to express the human androgen receptor and a reporter gene (e.g., firefly luciferase) linked to an ARE-containing promoter.[4]

In the presence of an AR agonist like DHT, the receptor is activated, translocates to the nucleus, binds to the AREs, and initiates the transcription of the luciferase gene.[4] The resulting luminescence is proportional to the level of AR activation. When an AR antagonist such as this compound is introduced, it competes with the agonist for binding to the AR, leading to a dose-dependent decrease in luciferase expression.[5]

Data Presentation

The antagonist activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) value. This is achieved by measuring the reduction in agonist-induced luciferase activity across a range of this compound concentrations. For comparative purposes, data for other known AR antagonists are also presented.

Table 1: Comparative Antagonist Activity in AR Reporter Assays

| Compound | Target | Assay Type | Agonist Used (Concentration) | IC50 / Kᵢ Value | Reference |

| This compound | Androgen Receptor | Radioligand Binding | N/A | Kᵢ = 2.2 µM | [5] |

| Enzalutamide | Androgen Receptor | Luciferase Reporter | Testosterone (0.45 nM) | IC50 = 26 nM | [6] |

| Apalutamide | Androgen Receptor | Luciferase Reporter | Testosterone (0.45 nM) | IC50 = 200 nM | [6] |

| Bicalutamide | Androgen Receptor | Luciferase Reporter | 5α-Dihydrotestosterone | IC50 not specified | [5] |

| Hydroxyflutamide | Androgen Receptor | Luciferase Reporter | 5α-Dihydrotestosterone | IC50 not specified | [7] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

Zanoterone: A Steroidal Antiandrogen for Androgen Receptor Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone, also known as WIN 49596, is a synthetic steroidal derivative that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound effectively blocks the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-mediated signaling pathways.[1] This property makes this compound a valuable tool compound for in vitro and in vivo studies aimed at elucidating the role of the AR in various physiological and pathological processes, including prostate cancer, benign prostatic hyperplasia (BPH), and other androgen-dependent conditions. Although initially investigated for the treatment of BPH, its development was discontinued (B1498344) due to insufficient efficacy and the occurrence of side effects, including breast pain and gynecomastia.[2][3] Nevertheless, its specific mechanism of action as a direct AR antagonist makes it a useful reagent for preclinical research.[1]

Mechanism of Action

This compound exerts its antiandrogenic effects by competitively binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This binding prevents the conformational changes in the receptor that are necessary for its activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes.[1] In vivo studies in rats have demonstrated that this compound inhibits the uptake of testosterone and the subsequent nuclear accumulation of the androgen receptor in the prostate.[1]

dot

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

| Parameter | Value | Species | Assay System | Reference |

| Binding Affinity (Ki) | 2.2 ± 0.4 µM | Rat | Ventral Prostate Cytosol | [1] |

| Relative Binding Affinity (RBA) | 2.2 (1h incubation) | Rat | Ventral Prostate Cytosol | [1] |

| Relative Binding Affinity (RBA) | 0.05 (18h incubation) | Rat | Ventral Prostate Cytosol | [1] |

| Receptor Selectivity | No binding to estrogen, progesterone, or glucocorticoid receptors | Rat | Uterine and Thymus Cytosol | [1] |

| Enzyme Inhibition | No inhibition of 5α-reductase, 3α-oxidoreductase, 3β-hydroxysteroid dehydrogenase, or aromatase at concentrations up to 10 µM | Rat, Human | In vitro enzyme assays | [1] |

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as this compound, for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

dot

Caption: Workflow for AR Competitive Binding Assay.

Materials:

-

Androgen receptor source (e.g., cytosol from rat ventral prostate or from cells overexpressing AR, such as LNCaP)

-

Radiolabeled androgen (e.g., [³H]R1881 - Methyltrienolone)

-

This compound or other test compounds

-

Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Hydroxylapatite slurry or glass fiber filters

-

Wash buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

Methodology:

-

Preparation of Cytosol: Homogenize rat ventral prostate tissue or AR-expressing cells in ice-cold TEGD buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Binding Reaction: In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of [³H]R1881 (typically at or below its Kd), and a range of concentrations of this compound or the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen, e.g., 1 µM R1881).

-

Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 1 to 18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellet with wash buffer to remove unbound radioligand.

-

Filter Binding Method: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer. The receptor-ligand complex will be retained on the filter. Wash the filters with ice-cold wash buffer.

-

-

Quantification: Transfer the washed hydroxylapatite pellet or the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Androgen Receptor-Mediated Reporter Gene Assay

This protocol is designed to assess the functional antagonist activity of this compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene in a cell-based assay.

dot

Caption: Workflow for AR Reporter Gene Assay.

Materials:

-

Androgen-responsive cell line (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

-

Charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Dihydrotestosterone (DHT) or other androgen agonist

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Seeding: Culture the chosen cell line in standard medium. For the experiment, switch to a medium containing charcoal-stripped FBS to minimize background androgenic activity. Seed the cells in a multi-well plate (e.g., 96-well) at an appropriate density.

-

Transfection: Transfect the cells with the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can be performed for normalization of transfection efficiency.

-

Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing a fixed concentration of an androgen agonist (e.g., 0.1-1 nM DHT) and varying concentrations of this compound or the test compound. Include control wells with vehicle, agonist alone, and antagonist alone.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells using a lysis buffer compatible with the reporter assay. Measure the luciferase activity (luminescence) using a luminometer according to the assay kit's protocol. If a co-reporter was used, measure its activity as well.

-

Data Analysis: Normalize the experimental reporter gene activity to the control reporter activity (if applicable). Calculate the percentage of inhibition of the androgen-induced reporter activity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized steroidal androgen receptor antagonist that serves as a valuable tool for investigating AR-mediated signaling pathways. Its specificity for the AR, with a lack of significant off-target effects on other steroid receptors or key steroidogenic enzymes, makes it a reliable negative control and inhibitor in a variety of experimental settings. The provided protocols for competitive binding and reporter gene assays offer a framework for researchers to utilize this compound effectively in their studies of androgen receptor function. While a functional IC50 value from cell-based assays is not prominently available in the literature, the established binding affinity provides a solid basis for dose-selection in in vitro experiments.

References

- 1. Studies on the mechanism of action of Win 49596: a steroidal androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Win 49,596, a novel steroidal androgen receptor antagonist, in animal models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound, a steroidal androgen receptor antagonist, in men with benign prostatic hyperplasia. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Zanoterone in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It inhibits the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby disrupting the androgen signaling pathway.[1] This mechanism of action makes this compound a candidate for investigating androgen-dependent conditions, including prostate cancer and benign prostatic hyperplasia (BPH), in preclinical rodent models. This compound has been documented as being orally active.[1]

These application notes provide a summary of the available data and generalized protocols for the oral administration of this compound in rodent models to facilitate further research and drug development. It is important to note that while this compound has been evaluated in clinical trials for BPH in humans and in oral studies with beagle dogs, detailed public-domain data on its oral administration, pharmacokinetics, and efficacy in rodent models is limited.[3][4] The following protocols are based on established methodologies for oral drug administration in rodents and should be adapted and optimized for specific experimental needs.

Data Presentation

This compound Profile

| Parameter | Value | Reference |

| Drug Name | This compound | [2] |

| Synonyms | WIN-49596 | [4] |

| Mechanism of Action | Androgen Receptor (AR) Antagonist | [1] |

| Binding Affinity (Ki) | 2.2 µM for AR | [1][2] |

| Molecular Weight | 416.55 g/mol | |

| Formulation (General) | Suspension in a suitable vehicle (e.g., 0.5% methylcellulose) | General Practice |

Preclinical Oral Dosing in Non-Rodent Models

| Species | Dose | Duration | Study Type | Key Findings | Reference |

| Beagle Dog | 10 mg/kg/day | 16 weeks | Efficacy (BPH) | Reduced prostate size, mild to moderate glandular atrophy. | [4] |

Pharmacokinetic Parameters in Rodent Models (Oral Administration)

| Parameter | Mouse | Rat |

| Cmax (Maximum Concentration) | Data not available | Data not available |

| Tmax (Time to Cmax) | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available |

| t1/2 (Half-life) | Data not available | Data not available |

| Oral Bioavailability (%) | Data not available | Data not available |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration in rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, corn oil, or 0.5% carboxymethylcellulose (CMC) in saline)

-

Mortar and pestle or homogenizer

-

Sterile tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.

-

Weigh the precise amount of this compound powder.

-

If using a suspending agent like methylcellulose or CMC, prepare the vehicle first according to standard laboratory procedures.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

-